![molecular formula C25H28OSn B14510049 1-[(Triphenylstannyl)methyl]cyclohexan-1-ol CAS No. 64331-84-6](/img/structure/B14510049.png)
1-[(Triphenylstannyl)methyl]cyclohexan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(Triphenylstannyl)methyl]cyclohexan-1-ol is an organotin compound characterized by the presence of a triphenylstannyl group attached to a cyclohexanol moiety. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and materials science. The unique structure of this compound makes it a valuable compound for various chemical reactions and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-[(Triphenylstannyl)methyl]cyclohexan-1-ol can be synthesized through the reaction of triphenyltin hydride with cyclohexanone in the presence of a suitable catalyst. The reaction typically involves the reduction of cyclohexanone to cyclohexanol, followed by the addition of the triphenylstannyl group. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and a temperature range of 0-25°C.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of triphenyltin hydride, the reduction of cyclohexanone, and the subsequent coupling reaction. The process may be optimized for yield and purity through the use of advanced catalysts and reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[(Triphenylstannyl)methyl]cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form different organotin derivatives.
Substitution: The triphenylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used for substitution reactions.
Major Products:
Oxidation: Cyclohexanone or cyclohexanal.
Reduction: Various organotin derivatives.
Substitution: Compounds with different functional groups replacing the triphenylstannyl group.
Applications De Recherche Scientifique
1-[(Triphenylstannyl)methyl]cyclohexan-1-ol has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers, coatings, and other materials.
Mécanisme D'action
The mechanism of action of 1-[(Triphenylstannyl)methyl]cyclohexan-1-ol involves its interaction with various molecular targets and pathways. The triphenylstannyl group can act as a ligand, coordinating with metal centers in catalytic reactions. The hydroxyl group can participate in hydrogen bonding and other interactions with biomolecules. The compound’s effects are mediated through these interactions, influencing chemical reactivity and biological activity.
Comparaison Avec Des Composés Similaires
Cyclohexanol: A simple alcohol with a similar cyclohexane ring structure but lacking the triphenylstannyl group.
Triphenyltin Hydride: An organotin compound with a similar triphenylstannyl group but lacking the cyclohexanol moiety.
Cyclohexanone: A ketone with a similar cyclohexane ring structure but lacking the hydroxyl and triphenylstannyl groups.
Uniqueness: 1-[(Triphenylstannyl)methyl]cyclohexan-1-ol is unique due to the combination of the triphenylstannyl group and the cyclohexanol moiety. This combination imparts distinct chemical reactivity and potential applications in various fields. The presence of both the organotin and hydroxyl functionalities allows for diverse chemical transformations and interactions.
Propriétés
Numéro CAS |
64331-84-6 |
|---|---|
Formule moléculaire |
C25H28OSn |
Poids moléculaire |
463.2 g/mol |
Nom IUPAC |
1-(triphenylstannylmethyl)cyclohexan-1-ol |
InChI |
InChI=1S/C7H13O.3C6H5.Sn/c1-7(8)5-3-2-4-6-7;3*1-2-4-6-5-3-1;/h8H,1-6H2;3*1-5H; |
Clé InChI |
LXPQIPLKBAQHFV-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)(C[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




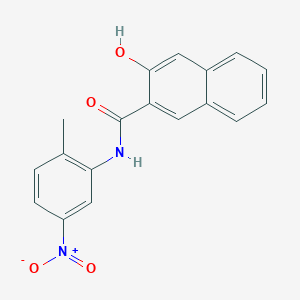
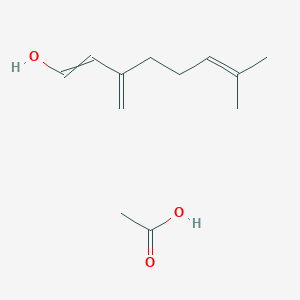
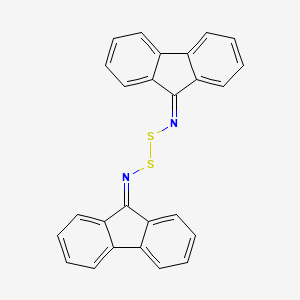
![4,11-Dimethyl-3,6,10,12,13-pentathiadispiro[4.1.47.25]tridecane](/img/structure/B14510005.png)
![3,6-Bis[5-chloro-1-(trifluoromethyl)piperidin-2-yl]piperazine-2,5-dione](/img/structure/B14510011.png)

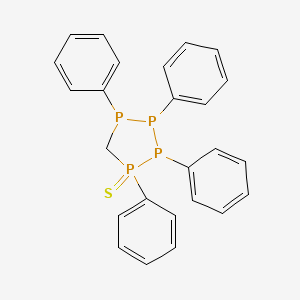
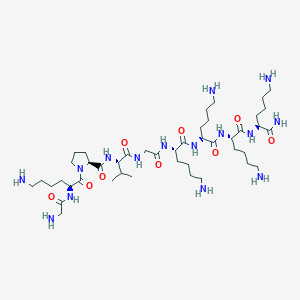
![1-Methyl-4-oxo-1,4-dihydropyrido[3,2-a]indolizine-3-carboxylic acid](/img/structure/B14510031.png)

![7-[2-Methyl-5-(3-oxooct-1-en-1-yl)-1,3-thiazol-4-yl]heptanoic acid](/img/structure/B14510050.png)
![1-Bromo-3-[(prop-2-yn-1-yl)oxy]prop-1-yne](/img/structure/B14510057.png)
